7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide
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Overview
Description
7-Azabicyclo[221]heptane-2-carboxylic acid;hydrobromide is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including peptidomimetics.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism by which 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structural feature allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C7H12BrNO2 |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H |
InChI Key |
VQBVIXGGYLNGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Br |
Origin of Product |
United States |
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